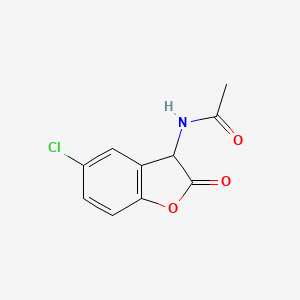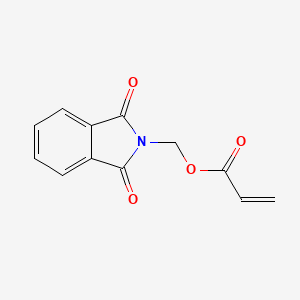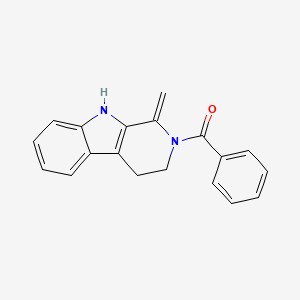
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction, where the beta-carboline core reacts with a benzoyl chloride in the presence of a Lewis acid catalyst.
Methylidene group addition:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalyst selection: Using efficient and selective catalysts to minimize side reactions.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification techniques: Employing chromatography and recrystallization methods to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, beta-carbolines are studied for their potential neuroprotective and anti-cancer properties. This compound might be investigated for similar activities.
Medicine
Medicinal chemistry research might explore this compound’s potential as a drug candidate for treating neurological disorders or cancers.
Industry
In the industry, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of (1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone would depend on its specific biological target. Generally, beta-carbolines interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved might include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known neuroprotective properties.
Harmaline: Similar to harmine, with additional psychoactive effects.
Norharmane: A beta-carboline with potential anti-cancer properties.
Uniqueness
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone’s uniqueness lies in its specific structural features, such as the methylidene and phenyl groups, which might confer distinct biological activities compared to other beta-carbolines.
Properties
CAS No. |
51598-74-4 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(1-methylidene-4,9-dihydro-3H-pyrido[3,4-b]indol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16N2O/c1-13-18-16(15-9-5-6-10-17(15)20-18)11-12-21(13)19(22)14-7-3-2-4-8-14/h2-10,20H,1,11-12H2 |
InChI Key |
IDGRPNYZDCYZPL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=C(CCN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
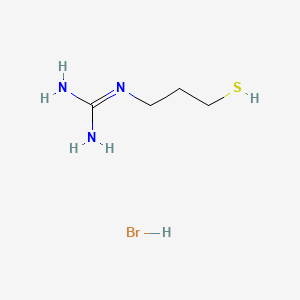

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
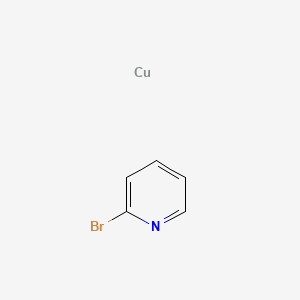
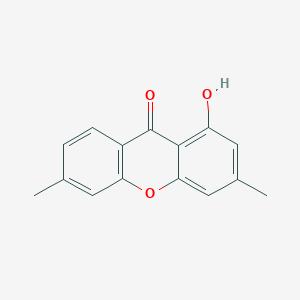
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
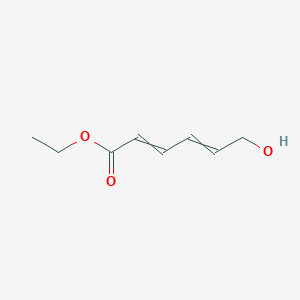
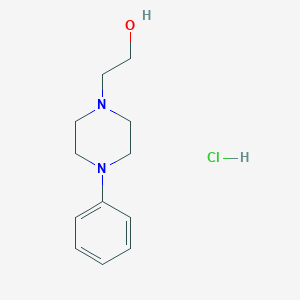
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

